
Noremopamil
Vue d'ensemble
Description
Noremopamil is a calcium entry blocker . It is also used as the precursor for radiolabelling emopamil . The CAS number for this compound is 86656-29-3 .
Synthesis Analysis
The asymmetric synthesis of (2S)-2- (2-isopropyl)-5-hydroxy-2-phenylpentanenitrile (emopamil left hand, 2) has been completed by use of the MAD (methyl aluminum bis (4-methyl-2,6-di-tert-butylphenoxide)-induced rearrangement of a chiral epoxyalcohol as the key reaction . The stereochemistry of the chiral quaternary center was confirmed by transformation of 2 to (S)-noremopamil . This method requires minimal purification procedures and affords high chemical and optical yields .
Molecular Structure Analysis
(S)-Noremopamil contains a total of 53 bonds; 25 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .
Applications De Recherche Scientifique
1. Impact on Postischemic Energy Metabolism
Noremopamil, as a phenylalkylamine calcium entry blocker, has been studied for its effects on postischemic energy metabolism in the isolated perfused rat brain. Research indicates that this compound, along with emopamil and gallopamil, enhances the postischemic restoration of high-energy phosphate levels. These effects are believed to be linked to calcium entry blockade and are associated with increased postischemic perfusion rates. This suggests that this compound could be more effective than emopamil and gallopamil in accelerating the restitution of postischemic energy metabolism, potentially due to vasodilation effects (Weber, Bielenberg, & Krieglstein, 1988).
2. Role in Genetic and Public Health Research
While not directly linked to this compound, the research methodologies used in genetic and public health studies are relevant to understanding how this drug might be applied in a broader scientific context. Studies like those focusing on gene-environment interactions and translational epidemiology provide frameworks for examining the implications of drugs like this compound in human health and illness. This research approach helps in understanding the genetic and environmental risks associated with various drugs and their potential impacts on public health (Shostak, 2003).
3. Involvement in Cellular Mechanisms and Metabolism
Research on P450 enzymes involved in the metabolism of drugs like verapamil and its derivative this compound can provide insights into the drug’s metabolic pathways and potential interactions with other substances. Studies have identified the enzymes responsible for the metabolism of verapamil and norverapamil, shedding light on the processes that could influence this compound's efficacy and safety in human use (Kroemer et al., 1993).
Propriétés
IUPAC Name |
2-phenyl-5-(2-phenylethylamino)-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-19(2)22(18-23,21-12-7-4-8-13-21)15-9-16-24-17-14-20-10-5-3-6-11-20/h3-8,10-13,19,24H,9,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJSQALWXRRRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


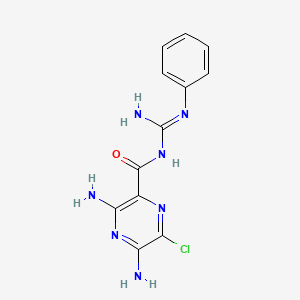


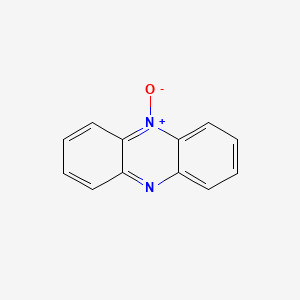
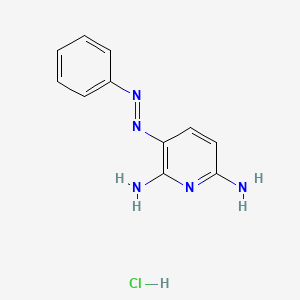

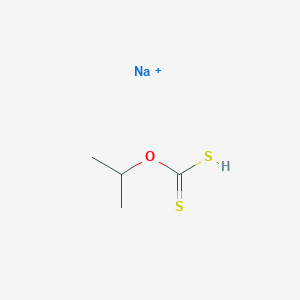
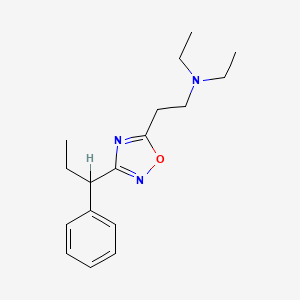
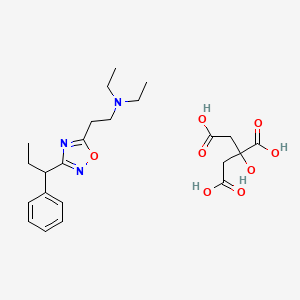
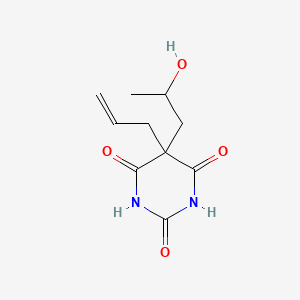
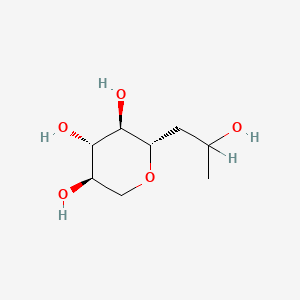

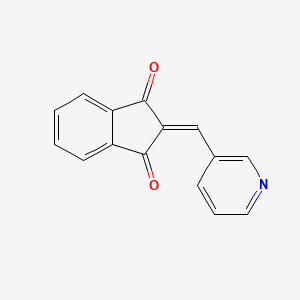
![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
